molecular formula C17H20N2O5 B7179130 N-[1-[3-(5-methylfuran-2-yl)morpholin-4-yl]-1-oxopropan-2-yl]furan-2-carboxamide

N-[1-[3-(5-methylfuran-2-yl)morpholin-4-yl]-1-oxopropan-2-yl]furan-2-carboxamide

Cat. No.: B7179130
M. Wt: 332.4 g/mol
InChI Key: ZWBQWEOYSZUWCC-UHFFFAOYSA-N
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Description

N-[1-[3-(5-methylfuran-2-yl)morpholin-4-yl]-1-oxopropan-2-yl]furan-2-carboxamide is a complex organic compound featuring a morpholine ring substituted with a furan moiety

Properties

IUPAC Name

N-[1-[3-(5-methylfuran-2-yl)morpholin-4-yl]-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-11-5-6-14(24-11)13-10-22-9-7-19(13)17(21)12(2)18-16(20)15-4-3-8-23-15/h3-6,8,12-13H,7,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBQWEOYSZUWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2COCCN2C(=O)C(C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(5-methylfuran-2-yl)morpholin-4-yl]-1-oxopropan-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the furan ring through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(5-methylfuran-2-yl)morpholin-4-yl]-1-oxopropan-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-[1-[3-(5-methylfuran-2-yl)morpholin-4-yl]-1-oxopropan-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-[3-(5-methylfuran-2-yl)morpholin-4-yl]-1-oxopropan-2-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and furan-containing molecules, such as:

  • N-[1-[3-(2-furyl)morpholin-4-yl]-1-oxopropan-2-yl]furan-2-carboxamide
  • N-[1-[3-(5-methylfuran-2-yl)morpholin-4-yl]-1-oxopropan-2-yl]thiophene-2-carboxamide

Uniqueness

What sets N-[1-[3-(5-methylfuran-2-yl)morpholin-4-yl]-1-oxopropan-2-yl]furan-2-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

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